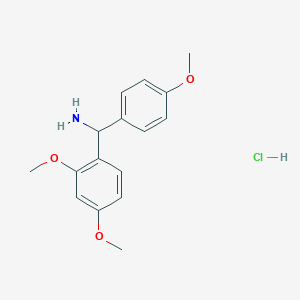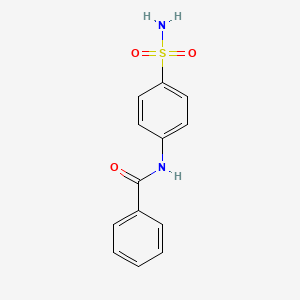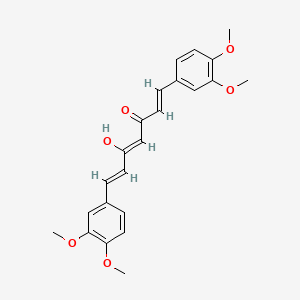
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1071592-08-9 . It has a molecular weight of 309.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(2,4-dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” and its Inchi Code is "1S/C16H19NO3.ClH/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3;/h4-10,16H,17H2,1-3H3;1H" .Physical And Chemical Properties Analysis
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 309.79 .Applications De Recherche Scientifique
Metabolism and Pharmacology
- In Vivo Metabolism in Rats : A study on the metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites. This research suggests at least two metabolic pathways operative in rats, involving deamination and subsequent reduction or oxidation, or desmethylation and acetylation of the amino group (Kanamori et al., 2002).
Analytical Chemistry and Toxicology
- Identification in Severe Intoxication Cases : Research involving the analysis of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high-performance liquid chromatography with tandem mass spectrometry highlights the importance of analytical methods in identifying intoxication cases (Poklis et al., 2014).
Neuropharmacology
- Comparative Study of Hallucinogenic Effects : A study compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats, revealing that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).
Psychopharmacology
- Discriminative Stimulus Effects : Research on the discriminative stimulus effects of novel synthetic hallucinogens, including 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, provides insights into their potential recreational use and hallucinogenic properties, contributing to the understanding of their psychopharmacological profiles (Gatch et al., 2017).
Chemical Synthesis and Derivatives
- Danshensu Derivatives Synthesis : The synthesis of Danshensu derivatives, involving the creation of compounds based on similar chemical structures, provides insights into the development of new pharmaceutical entities (Fang-gan, 2015).
Clinical Case Studies
- Clinical Analysis of Exposure : A clinical case study that involved unique confirmatory testing for the presence of 25I-NBOMe in a patient after exposure, highlights the importance of advanced analytical methods in clinical toxicology (Stellpflug et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds such as methenamine have been shown to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Methenamine, a compound with a similar structure, is known to exert its effects when in acidic urine (ph<6), where it is hydrolyzed to formaldehyde which acts as an antiseptic .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Methenamine, a compound with a similar structure, is known to provide antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose .
Action Environment
The action of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride can be influenced by environmental factors such as temperature and pH. The compound is stable in an inert atmosphere at room temperature . The pH of the environment, particularly in the case of urine, can also influence the compound’s action, as seen with methenamine .
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3;/h4-10,16H,17H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXMTYJIIVLKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2362172.png)




![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)
![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)



![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)